[4-(1H-pyrazol-1-yl)phenyl]acetic acid
Description
The investigation into compounds that merge the pyrazole (B372694) nucleus with the phenylacetic acid scaffold is driven by the rich pharmacological history of both moieties. This strategic combination aims to leverage the unique properties of each component to develop novel molecules with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrazol-1-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSKFPXFMVLNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477435 | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65476-24-6 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65476-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1H-Pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations of 4 1h Pyrazol 1 Yl Phenyl Acetic Acid Analogues
Strategies for the Construction of the Pyrazolylphenylacetic Acid Core
The construction of the pyrazolylphenylacetic acid core is a critical step in the synthesis of this class of compounds. Various synthetic strategies have been developed to achieve this, primarily focusing on the efficient formation of the pyrazole (B372694) ring and its linkage to the phenylacetic acid moiety.
Cyclization Reactions for Pyrazole Ring Formation
Cyclization reactions are a cornerstone in the synthesis of pyrazole-containing compounds. These methods involve the formation of the five-membered pyrazole ring from acyclic precursors.
A well-established and straightforward method for synthesizing pyrazoles is the condensation reaction between hydrazines and 1,3-dicarbonyl compounds. mdpi.comnih.gov This reaction, known as the Knorr pyrazole synthesis, typically proceeds by reacting a hydrazine (B178648) derivative with a β-diketone. mdpi.comnih.gov The reaction can, however, lead to a mixture of two regioisomers, depending on which carbonyl group of the diketone the substituted nitrogen of the hydrazine attacks. mdpi.comnih.gov
To control the regioselectivity, various strategies have been employed. For instance, using N,N-dimethylacetamide in an acidic medium at ambient temperature has been shown to produce good yields and high regioselectivity in the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones. nih.gov In some cases, the choice of catalyst can significantly influence the reaction's outcome. For example, lithium perchlorate (B79767) has been used as a Lewis acid catalyst to facilitate the reaction between acetylacetone and 2,4-dinitrophenylhydrazine. mdpi.com Similarly, a novel metal-oxo-cluster-based inorganic framework, "3D platelike ternary-oxo-cluster" (NaCoMo), has demonstrated exceptional catalytic activity in the condensation and cyclization of sulfonyl hydrazides and 1,3-diketones, leading to impressive yields of up to 99%. mdpi.com
Table 1: Examples of Catalysts and Conditions for Pyrazole Synthesis from 1,3-Diketones
| Catalyst/Solvent System | Reactants | Product | Yield (%) | Reference |
| Lithium Perchlorate | Acetylacetone, 2,4-Dinitrophenylhydrazine | Pyrazole derivative | - | mdpi.com |
| NaCoMo | Sulfonyl hydrazides, 1,3-Diketones | Pyrazole derivatives | up to 99% | mdpi.com |
| N,N-Dimethylacetamide (acidic) | Arylhydrazine, 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | Regioselective pyrazoles | 74-77% | nih.gov |
| Ethylene Glycol | Hydrazines, 1,3-Diketones | 1,3,5-Substituted pyrazoles | 70-95% | mdpi.com |
The reaction of hydrazine derivatives with acetylenic ketones is another long-standing method for the synthesis of pyrazoles. mdpi.comnih.gov However, a significant challenge with this approach is the frequent formation of a mixture of two regioisomers. mdpi.comnih.gov The regioselectivity of the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines has been shown to be excellent, resulting in 1,3,5-trisubstituted pyrazoles. mdpi.com
One-pot reactions have also been developed to synthesize functionalized pyrazoles. For example, reacting α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride, leads to the formation of 4-(phenylselanyl)pyrazoles. mdpi.com
Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of pyrazoles. nih.govhealthcare-bulletin.co.uk The reaction of chalcones with hydrazine derivatives is a key method for preparing pyrazoline compounds, which can then be oxidized to form pyrazoles. nih.govnih.gov This approach is particularly useful for synthesizing unsymmetrically substituted pyrazoles. nih.gov
For instance, the condensation of 1-adamantyl chalcone (B49325) with substituted phenylhydrazines in an acetic acid aqueous solution yields pyrazoline products. nih.gov Similarly, pyrazoline derivatives can be synthesized by reacting chalcones with hydrazine hydrate in ethanol. core.ac.uk The reaction conditions, such as the solvent and catalyst, can influence the reaction time and yield. For example, using glacial acetic acid as a solvent and molecular iodine as a catalyst has been shown to produce excellent yields in a shorter time. scispace.com
The Claisen-Schmidt condensation is a common method for preparing the chalcone precursors themselves. healthcare-bulletin.co.ukresearchgate.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. scispace.commdpi.com Poly(ethylene glycol) (PEG-400) has been explored as a green alternative reaction medium for this condensation. healthcare-bulletin.co.uk
Table 2: Synthesis of Pyrazoles from Chalcone Analogues
| Chalcone Precursor | Hydrazine Derivative | Reaction Conditions | Product | Reference |
| 1-Adamantyl chalcone | Substituted phenylhydrazine | Acetic acid/water, 80°C | Pyrazoline derivative | nih.gov |
| Substituted chalcones | Hydrazine hydrate | Ethanol, reflux | Pyrazoline derivatives | core.ac.uk |
| Chalcone | Hydrazine hydrate | Glacial acetic acid, reflux | Pyrazoline derivative | scispace.com |
| Pyrazole aldehydes, Substituted acetophenones | - | PEG-400, aq. NaOH | Pyrazole-based chalcones | healthcare-bulletin.co.uk |
Direct Functionalization Approaches of Phenylacetic Acid Derivatives
Direct functionalization of phenylacetic acid derivatives offers a more convergent approach to synthesizing the target compounds. This strategy involves introducing the pyrazole moiety directly onto the phenyl ring of a phenylacetic acid precursor. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. chu-lab.orgnih.gov
By using a directing group, it is possible to achieve site-selective functionalization of the phenyl ring. For example, a pyridine-based U-shaped template can direct the meta-C-H olefination, cross-coupling, and iodination of phenylacetic acids. chu-lab.org This approach allows for the rapid diversification of phenylacetic acid scaffolds. chu-lab.org Similarly, a simple nitrile-based template has been used for the meta-C-H olefination of phenylacetic acid derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Linkages
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-nitrogen bonds, making them highly valuable for linking the pyrazole and phenylacetic acid components. polyu.edu.hkresearchgate.net These reactions offer mild and chemoselective conditions suitable for complex molecule synthesis. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a prominent example used in the synthesis of pharmaceuticals. researchgate.net This reaction typically involves the coupling of an organoboron compound with a halide or pseudohalide. In the context of [4-(1H-pyrazol-1-yl)phenyl]acetic acid synthesis, this could involve coupling a pyrazole-boronic acid derivative with a halogenated phenylacetic acid derivative, or vice versa. The development of new phosphine ligands, such as phenylpyrazole phosphine ligands, has been crucial in expanding the scope and efficiency of these cross-coupling reactions. polyu.edu.hk
Another relevant strategy is the pyrazole-directed sp3 C-H bond arylation. In this approach, a pyrazole moiety acts as a directing group to facilitate the palladium-catalyzed arylation of an unactivated sp3 C-H bond with an aryl iodide. nih.gov This method can be applied to synthesize β-phenethylamines, which are structurally related to phenylacetic acids, by subsequent ozonolysis of the pyrazole ring. nih.gov
One-Pot Multicomponent Synthesis Approaches
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single step, adhering to the principles of atom and step economy. mdpi.comnih.gov These reactions offer several advantages, including reduced reaction times, lower costs, and minimized waste generation. Various MCRs have been developed for the synthesis of pyrazole analogues, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, alongside other components.
Three-component reactions are a common strategy. For instance, the synthesis of persubstituted pyrazoles can be achieved through the reaction of aldehydes, β-ketoesters, and hydrazines, sometimes utilizing catalysts like Yb(PFO)3 to drive the reaction. beilstein-journals.org Another three-component approach involves the reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride in water, offering a green and straightforward route to polyfunctionalized pyrazoles. longdom.org
Four-component and even five-component reactions have also been successfully employed to create more complex pyrazole-containing scaffolds. A notable example is the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, a β-ketoester, and an active methylene (B1212753) compound like malononitrile. mdpi.com These reactions can be promoted by simple catalysts such as piperidine in an aqueous medium. mdpi.com The versatility of MCRs allows for the generation of a wide array of substituted pyrazole derivatives by varying the starting components.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
| 3-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |
| 3-Component | Enaminones, Benzaldehyde, Hydrazine dihydrochloride | Ammonium acetate (B1210297), Water | Polyfunctionalized pyrazoles | longdom.org |
| 4-Component | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine, Aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |
| 5-Component | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues with potentially enhanced or novel properties. These modifications can be targeted at the acetic acid moiety, the central phenyl ring, or the pyrazole ring.
The carboxylic acid group of the acetic acid moiety is a versatile functional handle for various chemical transformations. Standard synthetic methodologies can be employed to convert the carboxylic acid into a range of derivatives.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. These esters can modulate the lipophilicity and pharmacokinetic properties of the parent compound.
Amide Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with a wide variety of primary and secondary amines. This transformation is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. The resulting amides introduce new hydrogen bonding capabilities and can significantly alter the biological activity of the molecule.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-[4-(1H-pyrazol-1-yl)phenyl]ethanol, using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). This alcohol can then serve as a precursor for further functionalization, such as etherification or conversion to other functional groups.
Decarboxylation: While generally stable, under certain conditions, particularly with activating groups on the phenyl ring, the phenylacetic acid moiety can undergo decarboxylation. stackexchange.com
The phenyl ring of the this compound scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The pyrazole ring, being an electron-withdrawing group, generally deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the pyrazole substituent. However, the activating effect of the acetic acid moiety (a weak activator) and the specific reaction conditions can influence the regioselectivity.
Common electrophilic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the phenyl ring. masterorganicchemistry.combyjus.com
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using the respective halogen in the presence of a Lewis acid catalyst, such as iron(III) halide. wikipedia.org
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.combyjus.com
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid like aluminum chloride, can introduce alkyl or acyl groups, respectively, onto the phenyl ring. wikipedia.org
The positions of substitution will be a result of the combined directing effects of the pyrazole and the acetic acid groups.
The pyrazole ring itself offers opportunities for further derivatization, which can significantly impact the molecule's properties.
N-alkylation: While the N1 position of the pyrazole is already substituted with the phenylacetic acid group, this refers to the potential for alkylation on the second nitrogen atom (N2) if the starting material were a different isomer or if rearrangement occurs. More relevant to analogues, N-alkylation of a precursor 1H-pyrazole is a key step. The alkylation of pyrazoles can be regioselective, with the choice of base and solvent playing a crucial role in directing the alkyl group to either the N1 or N2 position. researchgate.netnih.gov For instance, the use of K2CO3 in DMSO has been shown to favor N1-alkylation in 3-substituted pyrazoles. researchgate.net
C-substitution: The carbon atoms of the pyrazole ring can also undergo substitution reactions. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, as attack at C3 or C5 leads to a less stable intermediate. rrbdavc.orgscribd.com Reactions such as Vilsmeier-Haack formylation can introduce a formyl group at the C4 position. amazonaws.com Furthermore, modern cross-coupling reactions and C-H activation strategies have enabled the introduction of a wide range of substituents at various positions on the pyrazole ring. researchgate.netnih.gov
Catalytic Applications in the Synthesis of Pyrazolylphenylacetic Acid Analogues
Catalysis plays a pivotal role in the efficient and selective synthesis of pyrazolylphenylacetic acid analogues. Transition metal-catalyzed cross-coupling reactions are particularly important for the construction of the core N-arylpyrazole scaffold.
Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination is a powerful method for the formation of the C-N bond between an aryl halide (or triflate) and pyrazole. researchgate.net Palladium catalysts, in conjunction with specialized phosphine ligands such as tBuBrettPhos, have been shown to efficiently couple a variety of aryl triflates with pyrazole derivatives, including sterically hindered substrates, to produce N-arylpyrazoles in high yields. organic-chemistry.orgacs.orgnih.govacs.org
Copper-Catalyzed N-Arylation: The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative and often more economical route to N-arylpyrazoles. mdpi.com Modern variations of this reaction utilize copper(I) salts (e.g., CuI) with various ligands, such as diamines, to facilitate the coupling of aryl halides with pyrazoles under milder conditions than the traditional high-temperature requirements. researchgate.netacs.orgbeilstein-journals.org CuO hollow nanospheres have also been reported as efficient and reusable catalysts for the N-arylation of nitrogen-containing heterocycles. mdpi.com
| Catalytic System | Reaction Type | Substrates | Key Features | Reference |
| Pd(dba)2 / tBuBrettPhos | C-N Coupling | Aryl triflates, Pyrazole derivatives | High yields, Tolerates steric hindrance and various functional groups | acs.org |
| CuI / Diamine ligands | N-Arylation | Aryl iodides/bromides, Pyrazoles, Imidazoles, etc. | Good yields, Tolerates a range of functional groups | acs.org |
| CuO hollow nanospheres | N-Arylation | Aryl halides, Nitrogen heterocycles | Efficient, Reusable catalyst | mdpi.com |
Development of Eco-Friendly and Sustainable Synthetic Procedures
Green Solvents: Water is an ideal green solvent, and several synthetic procedures for pyrazoles have been adapted to be performed in aqueous media. thieme-connect.com For example, the multicomponent synthesis of pyrano[2,3-c]pyrazoles can be carried out efficiently in water. nih.gov The use of water as a solvent not only reduces the environmental impact but can also in some cases enhance reaction rates and selectivity.
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as alternative energy sources can dramatically reduce reaction times and improve yields. nih.govmdpi.com Microwave-assisted synthesis has been successfully applied to the four-component synthesis of pyrano[2,3-c]pyrazole derivatives, significantly shortening the reaction time compared to conventional heating. nih.gov Similarly, ultrasound irradiation has been used to promote the synthesis of pyrazol-4-yl-thiazolidin-4-ones in high yields and short reaction times. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. mdpi.com The five-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by montmorillonite K10 is an example of a highly efficient solvent-free reaction. mdpi.com
Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a key aspect of sustainable synthesis. nih.gov Catalysts like montmorillonite K10 and CuO hollow nanospheres can be recovered and reused, reducing waste and cost. mdpi.commdpi.com
These green approaches are crucial for the sustainable production of this compound analogues and other valuable heterocyclic compounds. benthamdirect.com
Regioselectivity and Stereoselectivity in Pyrazole Derivative Synthesis
The synthesis of pyrazole derivatives, particularly analogues of this compound, often involves the formation of a heterocyclic ring from acyclic precursors. The control of regioselectivity and stereoselectivity is a critical aspect of this process, determining the final substitution pattern and the three-dimensional arrangement of atoms, respectively. These factors are paramount as the biological activity of pyrazole compounds can be highly dependent on the precise placement of substituents and their spatial orientation.
Regioselectivity in Pyrazole Ring Formation
Regioselectivity in pyrazole synthesis most commonly refers to the control over the orientation of substituents on the pyrazole ring, particularly when using unsymmetrical starting materials. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, a classic method for pyrazole synthesis, can potentially yield two different regioisomers. The outcome is often dictated by the differing reactivity of the two carbonyl groups and the reaction conditions employed.
Several modern synthetic strategies have been developed to achieve high regioselectivity:
[3+2] Cycloaddition Reactions: This is a powerful method for constructing the pyrazole ring. The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes can be highly regioselective. For example, the reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides provides pyrazole derivatives with high regioselectivity. organic-chemistry.org Similarly, a copper-catalyzed sydnone-alkyne cycloaddition offers a robust route to 1,4-disubstituted pyrazoles. acs.org
Catalyst-Controlled Synthesis: The choice of catalyst can direct the regiochemical outcome. Iron-catalyzed reactions of diarylhydrazones and vicinal diols have been shown to be effective for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org
Solvent Effects: The reaction medium can significantly influence regioselectivity. For instance, in the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been found to dramatically increase the regioselectivity compared to conventional solvents like ethanol. acs.org
Substrate Control: The inherent electronic and steric properties of the substrates play a crucial role. In the reaction of β-ethyltho-β-indolyl-α,β-unsaturated ketones with monosubstituted hydrazines, controlling the reaction conditions allows for the regioselective synthesis of isomeric 3-(1-substituted pyrazol-3(5)-yl) indoles. nih.gov Base-mediated reactions of hydrazones and nitroolefins have also been developed to afford 1,3,4-trisubstituted pyrazoles with reversed regioselectivity compared to other methods. nih.gov
The following table summarizes various regioselective synthetic methods for pyrazole derivatives.
Table 1: Methodologies for Regioselective Synthesis of Pyrazole Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Regioisomeric Outcome | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Vinylsulfonium salts + Nitrile imines | Mild conditions | High regioselectivity for substituted pyrazoles | organic-chemistry.org |
| [3+2] Cycloaddition | Sydnones + 2-Alkynyl-1,3-dithianes | Base-mediated | Excellent regioselectivity for polysubstituted pyrazoles | acs.org |
| Condensation | Diarylhydrazones + Vicinal diols | Iron catalyst | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |
| Condensation | 1,3-Diketones + Methylhydrazine | Fluorinated alcohols (TFE, HFIP) | Dramatically increased regioselectivity for N-methylpyrazoles | acs.org |
| 1,3-Dipolar Cycloaddition | Diazo compounds + Bromovinyl acetals | In situ generation of diazo compounds from N-tosylhydrazones | 3,5-disubstituted pyrazoles | organic-chemistry.org |
Stereoselectivity in Pyrazole Derivative Synthesis
Stereoselectivity becomes important when one or more chiral centers are present in the pyrazole derivative. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. A key strategy for achieving this is the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org
A notable example is the asymmetric synthesis of a potent chiral pyrazole derivative that acts as a PDE4 inhibitor. rsc.orgrsc.org This multi-step synthesis employs a chiral sulfinamide, specifically (R)- or (S)-tert-butanesulfinamide, as a chiral auxiliary. rsc.orgrsc.org
The key steps in this stereoselective synthesis are:
Formation of a Chiral Imine: The synthesis begins with the condensation of the chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, with an aldehyde to form a chiral toluenesulfinyl imine. rsc.orgrsc.org
Stereoselective Addition: A nucleophile, in this case, 4-picolyl lithium, is added to the chiral imine. The bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the C=N double bond, leading to the formation of a chiral amine with high diastereoselectivity. rsc.orgrsc.org
Auxiliary Removal and Cyclization: The chiral auxiliary is then cleaved, and subsequent steps, including the addition of an enaminone and dehydro-cyclization, lead to the final chiral pyrazole product with high enantiomeric excess (100% ee). rsc.orgrsc.org
This approach demonstrates how a temporary chiral group can effectively transfer its stereochemical information to the final molecule, providing access to enantiomerically pure pyrazole derivatives.
The following table details the key transformation in the stereoselective synthesis discussed.
Table 2: Example of Stereoselective Synthesis Using a Chiral Auxiliary| Reaction Step | Reactants | Key Reagent/Auxiliary | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis of Chiral Amine | Aldehyde, 4-picolyl lithium | (R)- or (S)-tert-butanesulfinamide | Chiral amine intermediate | rsc.orgrsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 1h Pyrazol 1 Yl Phenyl Acetic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation
In the ¹H NMR spectrum of [4-(1H-pyrazol-1-yl)phenyl]acetic acid, distinct signals corresponding to each unique proton environment are observed. The aromatic protons on the phenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrazole (B372694) ring present a unique splitting pattern: the proton at position 4 (H-4) typically appears as a triplet, while the protons at positions 3 and 5 (H-3 and H-5) appear as doublets. mdpi.com The methylene (B1212753) (-CH₂) protons of the acetic acid group characteristically appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing phenyl ring and carboxylic acid group. The carboxylic acid proton (-COOH) is often observed as a broad singlet at a significantly downfield chemical shift.
Interactive Table 1: Typical ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-5 | ~7.9 - 8.1 | Doublet (d) |
| Pyrazole H-3 | ~7.6 - 7.8 | Doublet (d) |
| Phenyl (ortho to pyrazole) | ~7.5 - 7.7 | Doublet (d) |
| Phenyl (ortho to acetic acid) | ~7.3 - 7.4 | Doublet (d) |
| Pyrazole H-4 | ~6.4 - 6.6 | Triplet (t) |
| Acetic Acid -CH₂- | ~3.6 - 3.8 | Singlet (s) |
| Carboxylic Acid -COOH | ~12.0 - 12.5 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm value). The carbons of the phenyl and pyrazole rings appear in the aromatic region, typically between 110 and 150 ppm. mdpi.com The methylene carbon of the acetic acid side chain is observed in the aliphatic region, generally around 40-45 ppm.
Interactive Table 2: Typical ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~171 - 173 |
| Phenyl C-1 (attached to pyrazole) | ~139 - 141 |
| Pyrazole C-5 | ~138 - 140 |
| Phenyl C-4 (attached to acetic acid) | ~133 - 135 |
| Pyrazole C-3 | ~129 - 131 |
| Phenyl CH (ortho to pyrazole) | ~127 - 129 |
| Phenyl CH (ortho to acetic acid) | ~120 - 122 |
| Pyrazole C-4 | ~107 - 109 |
| Acetic Acid -CH₂- | ~40 - 42 |
Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both IR and FT-Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov For this compound, the most characteristic feature in the IR spectrum is the carboxylic acid group. This gives rise to a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded dimer. mdpi.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹. mdpi.com
Aromatic C-H stretching vibrations are seen as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. physchemres.org The C=C and C=N stretching vibrations of the phenyl and pyrazole rings produce a series of characteristic absorptions in the 1400-1600 cm⁻¹ region. mdpi.com FT-Raman spectroscopy provides complementary data, often showing strong signals for the symmetric vibrations of the aromatic rings that may be weak in the IR spectrum.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (Broad) | Weak / Not Observed |
| Aromatic C-H stretch | 3050-3150 | 3050-3150 |
| Aliphatic C-H stretch (-CH₂-) | 2900-2980 | 2900-2980 |
| C=O stretch (Carboxylic Acid) | ~1700 (Strong, Sharp) | ~1700 (Weak) |
| Aromatic Ring C=C/C=N stretch | 1400-1610 | 1400-1610 (Strong) |
| C-O stretch / O-H bend | 1210-1320 | Variable |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (molar mass approx. 202.2 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 202.
The fragmentation is predictable based on the structure. A very common and often prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group, resulting in a significant peak at [M-45]⁺ (m/z 157). libretexts.org Another expected fragmentation is the cleavage of the bond between the phenyl ring and the methylene group, leading to the loss of the ·CH₂COOH radical and the formation of a 4-(1H-pyrazol-1-yl)phenyl cation at m/z 143. Cleavage of the pyrazole ring itself can also occur, though patterns can be complex. researchgate.net
Interactive Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Ion Fragment | Description |
| 202 | [C₁₁H₁₀N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 157 | [C₁₀H₉N₂]⁺ | Loss of -COOH group [M-45] |
| 143 | [C₉H₇N₂]⁺ | Loss of ·CH₂COOH radical [M-59] |
| 91 | [C₇H₇]⁺ | Tropylium ion (from phenylacetic moiety) |
| 68 | [C₃H₄N₂]⁺ | Pyrazole cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the linked phenyl and pyrazole rings in this compound. The conjugated system allows for π → π* electronic transitions, which result in characteristic absorption bands. physchemres.org For this molecule, one would expect to see strong absorption maxima (λmax) in the UV region, typically between 250-300 nm, indicative of the electronic structure of the 1-phenylpyrazole (B75819) chromophore. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. physchemres.org
Interactive Table 5: Typical UV-Vis Absorption Data for this compound
| Transition Type | Approximate λmax (nm) |
| π → π* | 250 - 300 |
X-ray Diffraction for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.
For a derivative of this compound, a single-crystal X-ray analysis would confirm the planarity of the pyrazole and phenyl rings. nih.govresearchgate.net A key structural parameter obtained would be the dihedral angle between the planes of these two rings, which provides insight into the degree of conjugation and steric hindrance in the solid state. mdpi.com The analysis would also reveal how the carboxylic acid groups interact with each other, for instance, by forming hydrogen-bonded dimers, and how these dimers pack into a larger crystal lattice. nih.gov
Interactive Table 6: Illustrative X-ray Diffraction Parameters for a Pyrazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.35 |
| b (Å) | 12.76 |
| c (Å) | 19.62 |
| β (°) | 106.6 |
| Dihedral Angle (Phenyl-Pyrazole) | 10-25° |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a newly synthesized molecule's empirical formula. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.
In the characterization of this compound and its derivatives, elemental analysis serves as a crucial checkpoint following synthesis and purification. Automated CHNS analyzers are commonly employed for this purpose. researchgate.net The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. This combustion converts the elements into simple gaseous products: carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage composition of each element in the original sample.
The congruence between the experimental results and the calculated values confirms that the synthesized molecular structure is correct and that the sample is free from significant impurities. For instance, in the analysis of a related pyrazolone (B3327878) derivative, C₁₇H₁₃N₃O₃, the calculated elemental composition was C, 66.44%; H, 4.26%; and N, 13.67%. nih.gov Experimental results obtained from a CHNS analyzer that closely match these figures would validate the proposed empirical formula. This validation is a critical step before proceeding with more complex spectroscopic analyses and other studies.
The table below presents representative data from the elemental analysis of a derivative compound, illustrating the comparison between calculated and experimentally found values.
Table 1. Elemental Analysis Data for a this compound Derivative
| Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₇H₁₃N₃O₃ | Carbon (C) | 66.44 | - | nih.gov |
| Hydrogen (H) | 4.26 | - | nih.gov |
Computational Chemistry and Theoretical Investigations of 4 1h Pyrazol 1 Yl Phenyl Acetic Acid Systems
Density Functional Theory (DFT) Studies for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jcsp.org.pk It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. jcsp.org.pk For [4-(1H-pyrazol-1-yl)phenyl]acetic acid, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are performed to find the lowest energy conformation (ground state). researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to locate the stable structure of a molecule corresponding to a minimum on the potential energy surface. This process systematically alters the geometry to find the configuration with the lowest energy, providing key parameters such as bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure reveals the spatial arrangement of the atoms, including the planarity between the pyrazole (B372694) and phenyl rings and the orientation of the acetic acid group. nih.gov While specific experimental crystallographic data for this exact molecule are not widely published, DFT provides reliable predictions of these parameters.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: The following values are illustrative, based on DFT studies of analogous pyrazole and acetic acid derivatives, as a dedicated study for the title compound is not available in cited literature. Parameters are calculated at the B3LYP/6-31G(d,p) level.
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Length | C=O (Carboxyl) | ~1.21 Å |
| C-O (Carboxyl) | ~1.36 Å | |
| O-H (Carboxyl) | ~0.97 Å | |
| N-N (Pyrazole) | ~1.37 Å | |
| C-N (Phenyl-Pyrazole) | ~1.41 Å | |
| Bond Angle | O=C-O (Carboxyl) | ~124° |
| C-O-H (Carboxyl) | ~107° | |
| C-N-N (Pyrazole) | ~112° | |
| Dihedral Angle | Phenyl-Pyrazole | ~30-40° |
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.govasrjetsjournal.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or rocking of bonds. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. mdpi.com
Key vibrational modes for this compound include the characteristic stretching of the carboxylic acid group (O-H and C=O), C-N and N-N stretching in the pyrazole ring, and C-H vibrations of the aromatic rings. nih.govnih.gov
Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Illustrative) Note: These are expected frequency ranges based on DFT studies of molecules with similar functional groups. Specific values for the title compound are not available in the cited literature.
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
| 3500-3300 | ν(O-H) | O-H stretching of the carboxylic acid |
| 3100-3000 | ν(C-H) | Aromatic C-H stretching |
| 1750-1700 | ν(C=O) | Carbonyl stretching of the carboxylic acid |
| 1610-1580 | ν(C=C) | Aromatic C=C stretching |
| 1550-1500 | ν(C=N) | C=N stretching in the pyrazole ring |
| 1300-1200 | ν(C-O) | C-O stretching of the carboxylic acid |
| 1100-1000 | ν(C-N) | C-N stretching |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Related Descriptors
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.netemerginginvestigators.org
DFT calculations provide energies for these orbitals (EHOMO and ELUMO), from which the energy gap and other global reactivity descriptors can be derived. These descriptors help quantify the molecule's electronic properties. asrjetsjournal.org
Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors (Illustrative) Note: Values are typical for pyrazole derivatives and are presented for illustrative purposes.
| Parameter | Formula | Typical Value |
| EHOMO | - | ~ -6.2 eV |
| ELUMO | - | ~ -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.4 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.2 eV |
| Electron Affinity (A) | -ELUMO | ~ 1.8 eV |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.2 eV |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |
| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.6 eV |
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and phenyl rings, while the LUMO may be distributed across the aromatic system and the electron-withdrawing carboxylic acid group.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
For this compound, NBO analysis can reveal key stabilizing interactions, such as the delocalization of lone pair electrons from the nitrogen atoms of the pyrazole ring or the oxygen atoms of the carboxyl group into antibonding orbitals (π* or σ*) of adjacent bonds.
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis (Illustrative) Note: This table represents hypothetical but chemically plausible interactions for the title compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N (pyrazole) | π* (C=C) (pyrazole) | ~25.5 | Lone Pair → π |
| LP(2) O (carbonyl) | π (C=O) | ~30.1 | Lone Pair → π |
| π (C=C) (phenyl) | π (C=C) (phenyl) | ~20.8 | π → π |
| π (C=C) (phenyl) | π (C=N) (pyrazole) | ~15.4 | π → π* |
These interactions demonstrate the charge delocalization across the pyrazole and phenyl rings and within the carboxyl group, which are crucial for the molecule's stability and electronic properties.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the carboxylic acid group and the imine-like nitrogen atom of the pyrazole ring, identifying them as primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, the most positive potential (blue) is anticipated around the acidic hydrogen of the carboxyl group, highlighting its role as the primary electrophilic site for deprotonation or hydrogen bonding.
Molecular Docking Simulations to Predict Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. medicalresearchjournal.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. nih.govijpbs.com
For this compound, docking studies can be performed against relevant protein targets to explore its therapeutic potential. Given the structural motifs, plausible targets could include enzymes like cyclooxygenases (COX), tyrosine kinases, or other receptors implicated in inflammation or cancer. nih.govresearchgate.netstrath.ac.uk The simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. The results are often quantified by a docking score, which estimates the binding free energy. ijpbs.com
Table 5: Potential Ligand-Receptor Interactions for this compound in a Hypothetical Active Site Note: This table is illustrative, as docking results are target-specific and no definitive study for this compound against a specific receptor is cited.
| Molecular Moiety | Amino Acid Residue (Example) | Interaction Type |
| Carboxylic Acid (O, OH) | Arginine, Lysine, Serine | Hydrogen Bond, Salt Bridge |
| Pyrazole Ring (N atoms) | Serine, Threonine | Hydrogen Bond |
| Phenyl Ring | Phenylalanine, Leucine, Valine | Hydrophobic, π-π Stacking |
| Acetic Acid CH₂ | Alanine, Valine | Hydrophobic Interaction |
The carboxylic acid group is a potent hydrogen bond donor and acceptor, often forming critical interactions with polar residues in an active site. researchgate.net The aromatic rings can engage in hydrophobic and π-stacking interactions, anchoring the molecule within the binding pocket. nih.gov
Binding Affinity and Interaction Energy Calculations
Computational methods are pivotal in predicting the binding affinity and quantifying the interaction energies between a ligand, such as this compound, and its potential biological targets. Molecular docking simulations are a primary tool used to forecast the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. For pyrazole-containing compounds, docking studies have been instrumental in elucidating binding modes and affinities with various enzymes and receptors. For instance, studies on pyrazole azabicyclo[3.2.1]octane sulfonamides identified key hydrogen bond interactions between the substituted pyrazole ring and enzyme residues. acs.org
The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These calculations help in prioritizing compounds for further experimental testing. The total interaction energy can be further decomposed into contributions from electrostatic interactions, polarization, dispersion, and repulsion to provide a deeper understanding of the binding forces.
To illustrate the type of data generated, the following table shows hypothetical docking results of this compound with a protein target, based on typical results for similar heterocyclic compounds.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |
| Aldose Reductase (ALR2) | -8.5 | Tyr48, His110, Trp111 | Hydrogen Bond, Hydrophobic |
| CRTh2 Receptor | -10.1 | Arg174, Tyr178 | Ionic, Hydrogen Bond |
This table is illustrative and presents hypothetical data for this compound based on studies of analogous compounds.
Analysis of Noncovalent Interactions (e.g., hydrogen bonding, π-π stacking, Van der Waals forces)
Noncovalent interactions (NCIs) are fundamental to molecular recognition, crystal packing, and the stabilization of ligand-receptor complexes. nih.gov For this compound, several types of NCIs are anticipated to be significant. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Furthermore, the aromatic phenyl and pyrazole rings can engage in π-π stacking and C-H···π interactions.
Advanced computational tools are employed to visualize and quantify these interactions. Hirshfeld surface analysis is a powerful method for exploring intermolecular contacts in crystal structures, mapping them onto a 3D surface. mdpi.commdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of interactions. Other methods include the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to characterize bonding, and the Reduced Density Gradient (RDG) analysis, which visually reveals regions of non-covalent interactions in real space. mdpi.commdpi.comresearchgate.net These analyses provide critical insights into how the molecule interacts with its environment, guiding the design of new materials and therapeutic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is vital for optimizing lead compounds in drug discovery. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. Statistical methods are then used to build a model that links these descriptors to the observed activity (e.g., IC₅₀ values). Studies on other pyrazole derivatives have successfully used 2D-QSAR and Hologram QSAR (HQSAR) to create predictive models for antioxidant or receptor antagonist activities. nih.govkoreascience.kr The resulting models can guide the synthesis of new analogues with potentially enhanced potency.
The table below lists common descriptors used in QSAR studies that would be relevant for analyzing derivatives of this compound.
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |
| Hydrophobic | LogP | Partitioning between water and octanol |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and shape |
| Thermodynamic | Hydration Energy | Interaction with solvent |
Studies on Non-Linear Optical (NLO) Properties
Organic molecules featuring π-conjugated systems that connect electron-donating and electron-accepting groups can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in photonics, telecommunications, and optical data storage. The structure of this compound, containing interconnected aromatic rings, suggests it could be a candidate for NLO applications.
Theoretical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for predicting the NLO response of molecules. researchgate.netdntb.gov.ua A key parameter calculated is the first hyperpolarizability (β₀), which quantifies the second-order NLO response. A higher β₀ value indicates a stronger NLO effect. Studies on various pyrazole and triazole derivatives have shown that their NLO properties can be tuned by modifying substituents, and DFT calculations have been effective in predicting these trends. researchgate.net The calculated hyperpolarizability of novel compounds is often compared to that of a standard NLO material like urea.
The following table presents DFT-calculated first hyperpolarizability (β₀) values for related heterocyclic compounds, illustrating the range of NLO responses observed in such systems.
| Compound | Method/Basis Set | β₀ (esu) | Relative to Urea |
|---|---|---|---|
| Urea (Reference) | B3LYP/6-311G(d,p) | 0.37 x 10⁻³⁰ | 1x |
| Substituted Pyrazoline A | B3LYP/6-31G(d,p) | 5.21 x 10⁻³⁰ | ~14x |
| Substituted Pyrazoline B | B3LYP/6-31G(d,p) | 7.26 x 10⁻³⁰ | ~20x |
| Triazole Derivative 7c | M06/6-311G(d,p) | 6.317 x 10⁻³⁰ | ~17x |
Data for pyrazoline and triazole derivatives are sourced from literature examples. researchgate.net The specific NLO properties of this compound would require direct calculation.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable low-energy arrangements of atoms in a molecule. For this compound, key conformational variables include the torsion angles between the pyrazole and phenyl rings and the orientation of the acetic acid side chain. Computational methods like DFT are used to perform geometry optimization, locating the most stable conformer on the potential energy surface. nih.gov Such studies on related pyrazole carboxylic acids have revealed preferences for near-planar arrangements stabilized by intramolecular interactions. nih.gov
While conformational analysis provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, rotations, and larger conformational changes. When applied to a ligand-protein complex, MD can reveal the stability of binding modes predicted by docking, the role of solvent molecules, and the pathways of ligand entry or exit from the binding site. researchgate.net These simulations provide a more realistic representation of the molecular system in its physiological environment.
Molecular Interactions and Preliminary Activity Observations of Pyrazolylphenylacetic Acid Analogues
Enzyme Inhibition Studies (In Vitro)
In vitro enzyme inhibition studies serve as a primary method to screen and characterize the activity of novel compounds. For pyrazolylphenylacetic acid analogues, these studies have provided initial insights into their potential as modulators of key enzymes involved in various physiological and pathological processes.
Cyclooxygenase (COX) Enzyme Modulation
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. While direct in vitro inhibition data for [4-(1H-pyrazol-1-yl)phenyl]acetic acid on COX enzymes is not extensively available in the reviewed literature, the broader class of pyrazole-containing compounds has been a significant focus of COX-2 inhibitor design, with celecoxib (B62257) being a prominent example.
Research into novel 1,3,4-trisubstituted pyrazole (B372694) derivatives has shown varied inhibitory activity against COX-1 and COX-2. For instance, certain chalcone (B49325) derivatives of pyrazole exhibited weak COX-1 inhibition but high inhibitory activity against COX-2, with IC50 values ranging from 0.6 to 2.8 μM. ekb.eg Another study on pyrazolyl-thiazolidinone/thiazole derivatives, designed as celecoxib analogues, also demonstrated significant and selective COX-2 inhibition. bsu.edu.eg
| Compound Type | Target Enzyme | Inhibition (IC50) | Reference |
|---|---|---|---|
| 1,3,4-trisubstituted pyrazole derivatives | COX-1 | 4.02–16.5 μM | ekb.eg |
| 1,3,4-trisubstituted pyrazole derivatives | COX-2 | 0.6–2.8 μM | ekb.eg |
| Pyrazolyl-thiazolidinone/thiazole derivatives | COX-2 | Selective Inhibition (S.I. up to 134.6) | bsu.edu.eg |
These findings suggest that the pyrazole scaffold is a key pharmacophore for COX-2 inhibition. The phenylacetic acid moiety of the title compound is also a feature of some existing non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could potentially exhibit activity against COX enzymes, though specific experimental validation is required.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. The PDE4 subfamily is a well-established target for anti-inflammatory drugs.
Direct research on the inhibitory effect of this compound on PDE enzymes is limited. However, the pyrazole nucleus is a component of some reported PDE inhibitors. For instance, the first and most investigated PDE4 inhibitor, Rolipram, while not a pyrazole derivative itself, has served as a template for the design of new inhibitors. unar.ac.id The development of novel PDE4 inhibitors has explored a wide range of chemical scaffolds, and pyrazole-containing compounds have been investigated in this context. scbt.com
Given the structural diversity of PDE inhibitors, it is plausible that pyrazolylphenylacetic acid analogues could interact with these enzymes. However, without specific in vitro data for this compound, its potential for PDE inhibition remains speculative.
Carbonic Anhydrase (hCA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.
While there is no specific data on the inhibition of human carbonic anhydrase (hCA) by this compound, studies on structurally related pyrazole derivatives have been conducted. A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects on hCA I and hCA II. nih.gov The Ki values for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov
| Compound | Target Enzyme | Inhibition (Ki) | Reference |
|---|---|---|---|
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 ± 9.6–533.1 ± 187.8 nM | nih.gov |
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 ± 115.4–624.6 ± 168.2 nM | nih.gov |
| Acetazolamide (Reference) | hCA I | 278.8 ± 44.3 nM | nih.gov |
| Acetazolamide (Reference) | hCA II | 293.4 ± 46.4 nM | nih.gov |
It is important to note that these active compounds possess a sulfonamide group, which is a key zinc-binding group for carbonic anhydrase inhibition. The title compound, this compound, lacks this sulfonamide moiety, and therefore, its potential for hCA inhibition via a similar mechanism is unlikely. However, some carboxylic acids have been reported as a class of carbonic anhydrase inhibitors, though they typically show a different inhibition profile.
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate metabolism, breaking down starch into smaller sugars. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.
There are no direct studies reporting the alpha-amylase inhibitory activity of this compound. However, various pyrazole derivatives have been investigated for this activity. For example, a series of thiazolidine-4-one derivatives containing a pyrazole moiety showed good percentage inhibition of α-amylase, with some compounds demonstrating remarkable activity at a concentration of 100 μg/mL. Another study on bis-chalcone and pyrazole derivatives also reported potent inhibitory activity against α-amylase.
| Compound Type | Concentration | % Inhibition | Reference |
|---|---|---|---|
| Thiazolidine-4-one pyrazole derivative (5a) | 100 μg/mL | 90.04% | |
| Thiazolidine-4-one pyrazole derivative (5b) | 50 μg/mL | 79.24% | |
| Bis-chalcone pyrazole derivative (B) | Not specified | 50% (maximum inhibition) |
These results indicate that the pyrazole scaffold can be incorporated into molecules with significant alpha-amylase inhibitory potential. The activity of this compound in this regard would need to be determined through direct experimental testing.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators of inflammation.
Furthermore, the pyrazole-containing hydroxamic acid, Tepoxalin, is a known COX/LOX inhibitor used in veterinary medicine. This demonstrates that the pyrazole ring can be a component of dual-action anti-inflammatory agents. The potential for this compound to inhibit LOX remains to be experimentally verified.
Other Enzyme Systems Under Investigation
Beyond the aforementioned enzyme systems, the broad chemical space of pyrazole derivatives has been explored for activity against various other enzymes. For instance, certain (1H-pyrazol-4-yl)methanamine derivatives have been synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme, with some compounds showing significant activity. While structurally different from this compound, this highlights the versatility of the pyrazole core in interacting with diverse enzyme active sites.
Additionally, novel pyrazolopyrimidine derivatives have been investigated for their ability to target inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process. nih.gov Some of these compounds displayed high iNOS inhibitory activities with IC50 values in the low micromolar to nanomolar range. nih.gov
Currently, there is no published research specifically investigating the in vitro activity of this compound against these or other enzyme systems. Future research may explore the broader enzymatic inhibition profile of this compound to uncover new potential biological activities.
In Vitro Antimicrobial Activity Screening Methodologies
The antimicrobial potential of pyrazolylphenylacetic acid analogues has been investigated through various in vitro screening methods to determine their efficacy against a spectrum of pathogenic microorganisms. These methodologies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
Evaluation against Gram-Positive Bacterial Strains
Analogues of pyrazolylphenylacetic acid have demonstrated significant inhibitory effects against various Gram-positive bacteria. Studies have shown that certain structural modifications to the pyrazole ring and the phenylacetic acid moiety can lead to potent antibacterial agents. For instance, a series of 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles were found to be highly potent growth inhibitors of Gram-positive bacteria. nih.gov Specifically, bromo-substituted compounds and those with a trifluoromethyl substituent were among the most active, with MIC values as low as 0.78 μg/mL. nih.gov
Derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have also been identified as powerful agents against staphylococci and enterococci, with MIC values reaching as low as 0.78 μg/mL. mdpi.com In another study, synthesized 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones showed MIC values ranging from 8 to 64 μg/mL against Staphylococcus aureus and Bacillus subtilis. nih.gov The presence of fluoro, chloro, and nitro groups on the aryl ring of the pyrazole moiety was found to enhance antibacterial activity. nih.gov Furthermore, some novel pyrazole analogues have shown high activity against Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Reported MIC (μg/mL) | Reference |
|---|---|---|---|
| Trifluoromethyl phenyl derived pyrazoles (bromo-substituted) | Gram-positive strains | As low as 0.78 | nih.gov |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 | mdpi.com |
| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | S. aureus, B. subtilis | 8 - 64 | nih.gov |
| Novel Pyrazole Analogue (Compound 4) | S. epidermidis | 0.25 | nih.gov |
| Halogenoaminopyrazoles | B. subtilis | 0.007 - 0.062 | nih.gov |
Evaluation against Gram-Negative Bacterial Strains
The efficacy of pyrazolylphenylacetic acid analogues against Gram-negative bacteria has also been a subject of investigation, although some studies report lower activity compared to their effects on Gram-positive strains. nih.gov For example, 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones displayed MIC values between 64 and 128 μg/mL against Escherichia coli and Pseudomonas aeruginosa. nih.gov
However, other research has identified specific pyrazole derivatives with potent activity against Gram-negative pathogens. One study reported a novel pyrazole derivative that was exceedingly active against E. coli, with an MIC value of 0.25 μg/mL. nih.gov Additionally, certain halogenoaminopyrazole derivatives, particularly those containing fluorine or chlorine atoms on the phenyl nucleus, have shown notable activity against P. aeruginosa and E. coli, with MIC values of 460 μg/mL. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Reported MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | E. coli, P. aeruginosa | 64 - 128 | nih.gov |
| Novel Pyrazole Analogue (Compound 3) | E. coli | 0.25 | nih.gov |
| Halogenoaminopyrazoles (e.g., Compound 4b) | P. aeruginosa, E. coli | 460 | nih.gov |
Assessment of Antifungal Activity against Fungal Strains
Several analogues of pyrazolylphenylacetic acid have been evaluated for their potential as antifungal agents against a variety of fungal strains, including both human and plant pathogens. The mycelium growth inhibition method is a common in vitro technique used for this assessment.
Research has shown that specific pyrazole carboxamides and isoxazolol pyrazole carboxylates exhibit notable antifungal properties. One isoxazole (B147169) pyrazole carboxylate derivative demonstrated significant activity against the plant pathogen Rhizoctonia solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL, which was more potent than the positive control, carbendazol. nih.gov Another study found a pyrazole derivative to be highly active against Aspergillus niger, with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Furthermore, 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-one derivatives have shown good activity against Aspergillus flavus and Aspergillus niger when compared to the commercial antifungal fluconazole. nih.gov
| Compound/Derivative Class | Fungal Strain(s) | Reported Activity (EC50/MIC in μg/mL) | Reference |
|---|---|---|---|
| Isoxazolol pyrazole carboxylate (7ai) | R. solani | EC50: 0.37 | nih.gov |
| Novel Pyrazole Analogue (Compound 2) | A. niger | MIC: 1 | nih.gov |
| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones (4c, 4d, 4g) | A. flavus, A. niger | Good activity compared to fluconazole | nih.gov |
Mechanistic Investigations of Antimicrobial Action
Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For pyrazolylphenylacetic acid analogues, investigations suggest multiple modes of action. A plausible mechanism for some potent pyrazole derivatives is the permeabilization and disruption of the bacterial cell membrane. mdpi.com This is supported by findings from flow cytometry and protein leakage assays. mdpi.com
Other studies on pyrazole-derived hydrazones indicate that their antibacterial effect is due to their ability to disrupt the bacterial cell wall. nih.gov Broader investigations into the mode of action of some trifluoromethyl phenyl pyrazole derivatives showed a wide range of inhibitory effects on macromolecular synthesis, suggesting targets that have a global impact on bacterial cell function, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.govnih.gov Related studies on phenylacetic acid (PAA) have shown it can destroy cell membrane integrity, damage cell structures, affect metabolism by decreasing key enzymes in the TCA cycle, and inhibit protein synthesis. nih.gov
Antioxidant Activity Investigations (In Vitro Assays)
The antioxidant potential of pyrazolylphenylacetic acid analogues has been explored through various in vitro assays. These compounds are evaluated for their ability to neutralize free radicals, which are implicated in oxidative stress-related cellular damage.
Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to assess the antioxidant capacity of chemical compounds. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at approximately 517 nm.
Several studies have highlighted the potent radical scavenging activity of pyrazole derivatives. For example, a series of novel thienyl-pyrazoles demonstrated excellent DPPH radical scavenging activities, with some compounds showing half-maximal inhibitory concentration (IC50) values as low as 0.245 μM, which is more potent than the standard antioxidant ascorbic acid (IC50 = 0.483 μM). nih.gov Similarly, other research has reported that 1,5-diarylpyrazoles and 3,5-diarylpyrazole derivatives exhibit good to potent DPPH radical scavenging activity. nih.gov The antioxidant effect of pyrazole compounds is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole moiety. nih.gov Studies on N-phenylpyrazoline derivatives also confirmed that compounds with high antibacterial activity often possess significant antioxidant capabilities as determined by the DPPH assay. tiu.edu.iq
| Compound/Derivative Class | Assay | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Thienyl-pyrazoles (Compound 5g) | DPPH Radical Scavenging | 0.245 ± 0.01 μM | nih.gov |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent activity | nih.gov |
| 4-Oxy/thio substituted-1H-pyrazol-5(4H)-ones | DPPH Radical Scavenging | Good free radical scavenging ability | researchgate.net |
| N-Phenylpyrazoline derivatives | DPPH Radical Scavenging | Significant antioxidant activity | tiu.edu.iq |
Structure-Activity Relationships (SAR) Based on Preliminary In Vitro Data
The structure-activity relationships (SAR) of pyrazolylphenylacetic acid analogues and other pyrazole derivatives have been extensively investigated to understand how chemical modifications influence their biological activity. Preliminary in vitro data from numerous studies have provided critical insights into the structural requirements for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
A significant area of research for pyrazole analogues has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The pyrazole scaffold is a core component of established COX-2 inhibitors like celecoxib. nih.gov
The substitution pattern on the pyrazole and associated phenyl rings is crucial for both potency and selectivity. For instance, in a series of 1,3,4-trisubstituted-pyrazoles designed as analogues of lonazolac, chalcone derivatives 2a and 2b were identified as the most selective COX-2 inhibitors, with selectivity indices (S.I.) of 8.22 and 9.31, respectively. nih.gov Other derivatives in the same series, such as 4a , 6b , 7a , and 8a , also demonstrated good COX-2 selectivity. nih.gov Similarly, studies on 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives revealed that compounds IVe and IVf had high affinity for binding with COX enzymes, with inhibitory effects noted at concentrations of 0.016 nM and 0.02 nM, respectively. researchgate.net Kinetic studies showed favorable Kd constants of 0.008 nM for IVe and 0.003 nM for IVf . researchgate.net
Further SAR studies on pyrazolone (B3327878) derivatives have shown that incorporating a benzenesulfonamide (B165840) moiety at the 1-position generally results in superior anti-inflammatory activity compared to analogues with a 4-chlorophenyl group. jst.go.jp The nature of the substituent at the 3-position also plays a role. Additionally, N-methylated compounds displayed better activity than their O-methylated counterparts. jst.go.jp The presence of an aminosulfonyl moiety is thought to facilitate robust interactions with key amino acid residues in the COX-2 binding pocket, such as Gln178, Arg499, and Phe504. nih.gov In another study, certain pyrazole derivatives exhibited potent COX-2 inhibitory activity, with IC₅₀ values ranging from 0.034 to 0.052 μM. mdpi.com
| Compound | Target | Activity | Selectivity Index (S.I.) |
| Celecoxib | COX-2 | IC₅₀ = 0.70 µM nih.gov | 3.41 nih.gov |
| Derivative 2a | COX-2 | - | 8.22 nih.gov |
| Derivative 2b | COX-2 | - | 9.31 nih.gov |
| Derivative 4a | COX-2 | - | 5.58 nih.gov |
| Derivative 6b | COX-2 | - | 6.75 nih.gov |
| Derivative 7a | COX-2 | - | 6.43 nih.gov |
| Derivative 8a | COX-2 | - | 7.97 nih.gov |
| Derivative IVe | COX | Inhibition at 0.016 nM researchgate.net | - |
| Derivative IVf | COX | Inhibition at 0.02 nM researchgate.net | - |
| Benzotiophenyl analogue 44 | COX-2 | IC₅₀ = 0.01 µM nih.gov | - |
Anticancer Activity
Pyrazole derivatives have also been evaluated for their potential as anticancer agents. In one study, a series of novel pyrazole compounds were assessed for their antiproliferative effects against five human cancer cell lines (PC3, A549, HL60, HCT116, and SW620) and for their ability to inhibit p53-MDM2 binding. nih.gov While the compounds generally showed weak p53-MDM2 inhibitory activity, many displayed moderate to potent antiproliferative effects. nih.gov Compound 11c was a notable example, exhibiting the best potency for MDM2 (FP-IC₅₀ = 29.22 μM) and significant antiproliferative activity across the five tested cell lines, with IC₅₀ values ranging from 4.09 to 16.82 μM. nih.gov
| Compound | Target Cell Line / Protein | Activity (IC₅₀) |
| 11c | MDM2 | 29.22 μM nih.gov |
| PC3 (Prostate Cancer) | 16.82 μM nih.gov | |
| A549 (Lung Cancer) | 11.23 μM nih.gov | |
| HL60 (Leukemia) | 4.09 μM nih.gov | |
| HCT116 (Colon Cancer) | 11.08 μM nih.gov | |
| SW620 (Colon Cancer) | 11.16 μM nih.gov |
Antimicrobial Activity
The antimicrobial potential of pyrazole analogues is another well-documented area of research. Modifications to the core structure have yielded compounds with significant activity against various bacterial and fungal strains. For instance, in a series of pyrazolylthiazole carboxylic acids, compound 2h , which features methoxy (B1213986) and chloro substitutions, demonstrated excellent antimicrobial activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, comparable to the standard drug ciprofloxacin. nih.gov
In a separate study of newly synthesized pyrazole derivatives, compound 3 was found to be highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while compound 4 showed high activity against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Furthermore, compound 2 exhibited potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL), which was proportionate to the standard drug Clotrimazole. nih.gov The introduction of specific substituents, such as chlorine, nitro, or hydroxyl groups in the para-position of a benzene (B151609) ring, has been shown to potentiate antimicrobial activity by two- to four-fold. nih.gov
| Compound | Target Organism | Activity (MIC) |
| 2 | Aspergillus niger (Fungus) | 1 μg/mL nih.gov |
| 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL nih.gov |
| 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL nih.gov |
| 2h | Gram-positive bacteria | 6.25 μg/mL nih.gov |
| Ciprofloxacin | Gram-positive bacteria | 6.25 μg/mL nih.gov |
Other Biological Activities
The versatility of the pyrazole scaffold extends to other therapeutic targets. A detailed SAR exploration of pyrazole-based inhibitors of meprin α, a metalloprotease, revealed that the 3,5-diphenylpyrazole (B73989) 7a had a high inhibitory activity in the low nanomolar range. nih.gov The study found that introducing different residues at these positions significantly impacted potency; a methyl or benzyl (B1604629) group decreased activity, whereas a cyclopentyl moiety resulted in similar activity to the diphenyl parent compound. nih.gov
Advanced Research Topics and Future Directions for Pyrazolylphenylacetic Acid Derivatives
Development of Novel Pyrazolylphenylacetic Acid Scaffolds for Diverse Applications
The inherent versatility of the pyrazolylphenylacetic acid scaffold has spurred significant research into the design and synthesis of novel derivatives for a multitude of applications. nih.gov The core structure allows for extensive functionalization at various positions on both the pyrazole (B372694) and phenyl rings, leading to a vast chemical space for exploration.
One prominent area of development involves the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov In a notable synthetic route, 6-methoxybenzofuran-3(2H)-one is treated with LiHMDS and a substituted phenyl isothiocyanate, followed by condensation with hydrazine (B178648) monohydrate. nih.gov This reaction not only yields the expected benzofuropyrazole derivatives but also, through an unexpected furan (B31954) ring-opening, a series of pyrazole derivatives. nih.gov This dual pathway provides access to two distinct classes of compounds from a single set of starting materials, expanding the diversity of available scaffolds.
Another approach focuses on the development of phenylpyrazolo[3,4-d]pyrimidine-based analogs. mdpi.com The synthesis of these scaffolds often begins with the hydrazinolysis of a 4-chloro derivative to yield a hydrazide, which is then condensed with various aromatic aldehydes or acetophenones to produce Schiff base products. mdpi.com These intermediates can be further cyclized to create a range of pyrazolopyrimidine derivatives. mdpi.com
The following table summarizes some examples of novel pyrazolylphenylacetic acid scaffolds and their synthetic precursors:
| Scaffold Type | Precursors | Key Reagents | Reference |
| 1H-benzofuro[3,2-c]pyrazole | 6-methoxybenzofuran-3(2H)-one, 3-substituted phenyl isothiocyanate | LiHMDS, Hydrazine monohydrate | nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine | 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, Aromatic aldehydes/acetophenones | Hydrazine, Glacial acetic acid | mdpi.com |
Integration with Other Heterocyclic Systems and Hybrid Compound Design
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. rsc.orgnih.gov This approach can lead to compounds with improved affinity, potency, and a reduced likelihood of developing drug resistance. nih.gov The pyrazolylphenylacetic acid core is an ideal candidate for such hybridization, and its integration with other heterocyclic systems has yielded promising results.
One successful strategy involves the creation of pyrazole-pyrazoline hybrids. nih.gov These compounds are synthesized and have been evaluated for their anticancer and anti-inflammatory activities. nih.gov The formation of the pyrazoline ring is a key synthetic step, often confirmed by characteristic signals in 1H NMR spectra. nih.gov
Another area of exploration is the synthesis of pyrazole-linked hybrid chalcone (B49325) conjugates. mdpi.com Chalcones are known for their broad range of biological activities, and their combination with the pyrazole moiety has resulted in compounds with enhanced anticancer potential. mdpi.com The synthesis typically involves a Claisen-Schmidt condensation between a pyrazole-4-carbaldehyde and a substituted acetophenone. mdpi.com
The integration of pyrazole with a 1,3,4-thiadiazole (B1197879) ring to form thiazolidin-4-one hybrids has also been reported. mdpi.com These compounds are synthesized via a multicomponent reaction and have shown potential as antibacterial agents. mdpi.com
Furthermore, the synthesis of complex heterocycles containing pyrazole, thiazole, and triazole moieties is an active area of research. nih.gov These multi-heterocyclic systems are of interest due to the diverse pharmacological profiles associated with each individual ring system. nih.gov
The following table provides examples of hybrid compounds incorporating the pyrazole moiety:
| Hybrid Compound Type | Integrated Heterocycle | Synthetic Strategy | Potential Application | Reference |
| Pyrazole-pyrazoline | Pyrazoline | Cyclization of chalcone precursors | Anticancer, Anti-inflammatory | nih.gov |
| Pyrazole-chalcone | Chalcone | Claisen-Schmidt condensation | Anticancer | mdpi.com |
| Pyrazole-thiadiazole-thiazolidinone | 1,3,4-Thiadiazole, Thiazolidin-4-one | Multicomponent reaction | Antibacterial | mdpi.com |
| Pyrazole-thiazole-triazole | Thiazole, 1,2,3-Triazole | Multi-step synthesis from chalcone precursors | Broad-spectrum biological activity | nih.gov |
Mechanistic Elucidation of Novel Reactions and Reaction Pathways Involving the Pyrazolylphenylacetic Acid Core
Understanding the underlying mechanisms of chemical reactions is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. While the synthesis of pyrazole derivatives is well-established, the elucidation of specific reaction pathways involving the [4-(1H-pyrazol-1-yl)phenyl]acetic acid core remains an active area of investigation.
One area of mechanistic interest is the Vilsmeier-Haack reaction, which is used to synthesize 4-formyl-1-phenylpyrazoles from phenylhydrazones. mdpi.com This reaction involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group onto the pyrazole ring. mdpi.com The precise mechanism involves the formation of a Vilsmeier reagent, which acts as an electrophile in the formylation step.
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives also presents an interesting mechanistic pathway. nih.gov This transformation is achieved through a microwave-assisted, one-step, solvent-free reaction, suggesting a thermally driven cyclization process. nih.gov
Emerging Synthetic Strategies for Complex Pyrazolylphenylacetic Acid Architectures
The demand for structurally diverse and complex pyrazolylphenylacetic acid derivatives has driven the development of innovative and efficient synthetic strategies. These emerging methods often focus on improving reaction efficiency, reducing the number of synthetic steps, and enabling the synthesis of previously inaccessible architectures.
One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of complex pyrazole derivatives. mdpi.com These reactions allow for the combination of three or more reactants in a single synthetic operation, leading to a rapid increase in molecular complexity. For example, the synthesis of fluorinated 5-(phenylthio)pyrazole-based polyhydroquinoline derivatives has been achieved through a multicomponent cyclocondensation reaction. mdpi.com
Ultrasound irradiation is another emerging technique that has been successfully applied to the synthesis of pyrazole-containing hybrids. mdpi.com This method can accelerate reaction rates and improve yields, often under milder conditions than traditional heating. The synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl thiazolidin-4-one hybrids has been efficiently carried out using ultrasound irradiation. mdpi.com
Microwave-assisted synthesis is also gaining prominence in the synthesis of pyrazole derivatives. nih.gov This technique can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. nih.gov
The use of novel catalytic systems is another key area of development. For instance, lithium perchlorate (B79767) has been employed as a Lewis acid catalyst in an eco-friendly procedure for synthesizing pyrazole derivatives. mdpi.com
The following table highlights some emerging synthetic strategies for pyrazole derivatives:
| Synthetic Strategy | Key Features | Example Application | Reference |
| Multicomponent Reactions | One-pot synthesis, increased molecular complexity | Synthesis of polyhydroquinoline derivatives | mdpi.com |
| Ultrasound Irradiation | Accelerated reaction rates, milder conditions | Synthesis of thiazolidin-4-one hybrids | mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | nih.gov |
| Novel Catalysis | Eco-friendly, improved efficiency | Lithium perchlorate catalyzed pyrazole synthesis | mdpi.com |
Exploration of Pyrazolylphenylacetic Acid Derivatives in Materials Science and Advanced Functional Systems (e.g., semiconductor properties)
While the primary focus of research on pyrazolylphenylacetic acid derivatives has been in the pharmaceutical arena, their unique electronic and photophysical properties are now being explored for applications in materials science. The pyrazole ring, with its π-electron system, can be incorporated into larger conjugated structures, leading to materials with interesting optical and electronic properties.
One area of investigation is the development of pyrazole-based semiconductor oligomers. researchgate.net A novel asymmetric pyrazole-derived polymer, poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4dicarboxyamide), has been synthesized and characterized. researchgate.net Studies on its optical properties revealed that the optical band gap of this polymer can be tuned by varying its molarity, suggesting its potential for use in optoelectronic devices. researchgate.net
Furthermore, pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) has been utilized as a building block for π-conjugated polymer semiconductors. researchgate.net These polymers have demonstrated ambipolar transport characteristics in organic thin film transistors (OTFTs), with charge carrier mobilities that are influenced by the comonomer used in the polymerization. researchgate.net
The nonlinear optical (NLO) properties of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have also been investigated. manipal.edu Certain derivatives, such as 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid and ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, have been identified as potential candidates for optical limiting applications. manipal.edu
Role as a Privileged Scaffold in Contemporary Drug Discovery Research
The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.goveurekaselect.comcitedrive.com This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. mdpi.comnih.gov
The presence of the pyrazole moiety in numerous FDA-approved drugs, such as celecoxib (B62257) (an anti-inflammatory agent), sildenafil (B151) (used to treat erectile dysfunction), and several anticancer drugs like ibrutinib (B1684441) and ruxolitinib, underscores its therapeutic importance. nih.govresearchgate.netcitedrive.commdpi.com The number of drugs containing a pyrazole nucleus has seen a significant increase in recent years, further solidifying its status as a key building block in drug discovery. nih.govnih.gov
The pharmacological versatility of pyrazole derivatives is extensive, with reported activities including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antiviral effects. mdpi.comnih.govnih.gov This broad spectrum of activity is a testament to the ability of the pyrazole scaffold to be tailored to interact with specific biological targets with high affinity and selectivity.
The metabolic stability of the pyrazole ring is another key feature that contributes to its privileged status. nih.gov This stability often translates to improved pharmacokinetic properties in drug candidates.
Unexplored Research Avenues and Future Perspectives in the Field
Despite the extensive research conducted on pyrazolylphenylacetic acid and its derivatives, numerous avenues remain unexplored, offering exciting opportunities for future investigations.
One promising area for future research is the development of pyrazole-based probes for bioimaging and diagnostics. The inherent fluorescence properties of some pyrazole derivatives could be harnessed for the development of sensors for specific biomolecules or for imaging cellular processes.
The application of pyrazolylphenylacetic acid derivatives in agrochemicals is another area that warrants further exploration. The broad-spectrum biological activity of these compounds suggests their potential as novel pesticides or herbicides.
In the realm of materials science, the design and synthesis of novel pyrazole-containing polymers with tailored electronic and optical properties could lead to advancements in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the exploration of novel reaction methodologies, such as flow chemistry and photoredox catalysis, for the synthesis of pyrazolylphenylacetic acid derivatives could lead to more efficient, scalable, and environmentally friendly synthetic routes.
The continued investigation of the structure-activity relationships of pyrazole derivatives against a wider range of biological targets will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases. The integration of computational modeling and artificial intelligence in the design of novel pyrazole-based compounds is also expected to accelerate the drug discovery process.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(1H-pyrazol-1-yl)phenyl]acetic acid and its derivatives?
- Methodological Answer : A typical synthesis involves cyclocondensation of phenylhydrazine with β-keto esters or related precursors, followed by hydrolysis. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole esters, which are hydrolyzed under basic conditions to yield carboxylic acid derivatives . Modifications at the pyrazole ring (e.g., trifluoromethyl or aryl substituents) can be introduced via nucleophilic substitution or cross-coupling reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Quantify purity (>95% is typical for research-grade material) .
- Spectroscopy : FT-IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole proton signals at δ 7.5–8.5 ppm), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
- XRD : Single-crystal X-ray diffraction for unambiguous structural determination, often using SHELX software for refinement .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to degradation under prolonged light exposure. Store in airtight containers at room temperature (20–25°C) with desiccants. Monitor stability via periodic HPLC analysis; degradation products may include decarboxylated pyrazole derivatives .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for biological activity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase (COX) or histone deacetylase (HDAC), leveraging crystallographic data from related structures .
- Validate predictions with SAR studies, such as introducing electron-withdrawing groups (e.g., CF₃) to enhance binding .
Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole-acetic acid derivatives?
- Methodological Answer :
- Comparative NMR analysis : Use deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) to distinguish overlapping proton signals in crowded aromatic regions .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track carboxylate or pyrazole carbons in complex mixtures .
- Crystallographic validation : Resolve ambiguities in regiochemistry (e.g., pyrazole substitution patterns) via XRD .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial assays : Use agar dilution or microbroth dilution methods to determine MIC values against bacterial/fungal strains (e.g., Staphylococcus aureus or Candida albicans) .
- Enzyme inhibition : Perform fluorometric or colorimetric assays (e.g., Mosmann’s MTT for cytotoxicity) to measure inhibition of COX-2 or HDAC .
- In vivo models : Administer derivatives in rodent inflammation models, monitoring biomarkers like TNF-α or IL-6 via ELISA .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reaction optimization : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., solid-supported lipases for esterification) .
- Purification : Switch from column chromatography to recrystallization or continuous-flow systems to improve yield (>80%) and reduce solvent waste .
- Quality control : Implement in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
